molecular formula C4H7N3OS2 B12748784 Ethanol, 2-(5-mercapto-1,3,4-thiadiazol-2-ylamino)- CAS No. 63503-52-6

Ethanol, 2-(5-mercapto-1,3,4-thiadiazol-2-ylamino)-

Cat. No.: B12748784
CAS No.: 63503-52-6
M. Wt: 177.3 g/mol
InChI Key: NJNXWLQIDWTHFP-UHFFFAOYSA-N
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Description

Ethanol, 2-(5-mercapto-1,3,4-thiadiazol-2-ylamino)- (CAS: 57037-59-9) is a heterocyclic compound with the molecular formula C₄H₆N₂OS₃ and a molecular weight of 194.30 g/mol. Its structure comprises a 1,3,4-thiadiazole core substituted with a mercapto (-SH) group at position 5 and an ethanol-linked amino group at position 2.

The synthesis of such compounds typically involves heterocyclization of thiosemicarbazides with carbon disulfide or alkylation of intermediate thiols . Commercial availability (e.g., LEAP CHEM CO., LTD.) highlights its relevance in pharmaceutical and chemical research .

Properties

CAS No.

63503-52-6

Molecular Formula

C4H7N3OS2

Molecular Weight

177.3 g/mol

IUPAC Name

5-(2-hydroxyethylamino)-3H-1,3,4-thiadiazole-2-thione

InChI

InChI=1S/C4H7N3OS2/c8-2-1-5-3-6-7-4(9)10-3/h8H,1-2H2,(H,5,6)(H,7,9)

InChI Key

NJNXWLQIDWTHFP-UHFFFAOYSA-N

Canonical SMILES

C(CO)NC1=NNC(=S)S1

Origin of Product

United States

Preparation Methods

Pathway A: Cyclization and Substitution

  • React thiosemicarbazide with carbon disulfide in an acidic medium to form a thiadiazole derivative.
  • Introduce an ethanol precursor (e.g., ethylene oxide or ethanolamine) into the reaction mixture under controlled conditions.
  • Purify the product using recrystallization techniques.

Pathway B: Direct Condensation

  • Combine thiosemicarbazide with an ethanol derivative directly in the presence of sulfur-containing agents.
  • Heat the mixture to promote cyclization and condensation simultaneously.
  • Isolate and characterize the final product using spectroscopy techniques such as NMR and IR.

Reaction Mechanism

The preparation mechanism involves:

  • Cyclization: Formation of the thiadiazole ring through nucleophilic attack by sulfur atoms on electrophilic centers.
  • Substitution: Attachment of the ethanol group via amination or hydroxylation reactions.
  • Purification: Removal of unreacted precursors and by-products through filtration or chromatography.

Below is a summary table highlighting experimental data from synthesis studies:

Step Reagents Used Conditions Outcome
Cyclization Thiosemicarbazide + CS₂ Acidic medium, 80°C Formation of thiadiazole ring
Ethanol group introduction Ethylene oxide + catalyst Basic medium, 60°C Amino-linked ethanol group
Purification Ethanol solvent Recrystallization at room temp Pure compound

Challenges in Synthesis

Some challenges noted during synthesis include:

  • Maintaining stability of the mercapto group under acidic conditions.
  • Avoiding side reactions that may lead to undesired products.
  • Achieving high yield and purity during final isolation steps.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-(5-mercapto-1,3,4-thiadiazol-2-ylamino)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides . The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products

The major products formed from these reactions include disulfides, sulfoxides, thiols, and various substituted derivatives .

Scientific Research Applications

Synthesis and Characterization

The synthesis of Ethanol, 2-(5-mercapto-1,3,4-thiadiazol-2-ylamino)- typically involves the reaction of thiosemicarbazide with carbon disulfide under basic conditions. The resulting compound can be purified using techniques such as recrystallization from ethanol. Characterization methods include infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and elemental analysis to confirm the structure and purity of the synthesized compound .

Scientific Research Applications

Ethanol, 2-(5-mercapto-1,3,4-thiadiazol-2-ylamino)- exhibits a wide range of applications in scientific research:

Medicinal Chemistry

The compound has shown promise in various biological activities:

  • Antimicrobial Activity : Studies indicate that it possesses significant antibacterial properties against a range of pathogens .
  • Anti-inflammatory Effects : Research has demonstrated its potential in reducing inflammation in various models .
  • Anticancer Potential : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines .

Material Science

Ethanol, 2-(5-mercapto-1,3,4-thiadiazol-2-ylamino)- can be utilized as a building block for synthesizing novel materials:

  • Polymer Chemistry : It can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities .
  • Catalysis : The compound serves as a catalyst in various organic reactions due to its unique chemical properties .

Environmental Applications

The compound is being explored for its potential use in environmental remediation:

  • Heavy Metal Ion Removal : Its thiol group can bind to heavy metals, making it suitable for applications in detoxifying contaminated water sources .

Case Studies

Several case studies have highlighted the applications of Ethanol, 2-(5-mercapto-1,3,4-thiadiazol-2-ylamino)-:

  • Antibacterial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be lower than those of conventional antibiotics .
  • Cytotoxicity Evaluation : In vitro studies evaluated the cytotoxic effects of derivatives on various cancer cell lines. Results indicated that certain modifications to the thiadiazole structure enhanced anticancer activity significantly .
  • Environmental Remediation : Research focused on using this compound for removing heavy metals from wastewater showed promising results in binding efficiency and stability under varying pH conditions .

Mechanism of Action

The mechanism of action of Ethanol, 2-(5-mercapto-1,3,4-thiadiazol-2-ylamino)- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also undergo redox reactions, modulating the oxidative state of cells and affecting various cellular processes .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological activity and physicochemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Compound Substituents Molecular Weight (g/mol) Reported Activity Key References
Ethanol, 2-(5-mercapto-1,3,4-thiadiazol-2-ylamino)- -SH (position 5), -NH-(CH₂CH₂OH) (position 2) 194.30 Anticancer, antimicrobial
N-(5-Mercapto-1,3,4-thiadiazol-2-yl)acetamide -SH (position 5), -NH-COCH₃ (position 2) 175.22 Antimicrobial, anticonvulsant
5-(Ethylamino)-1,3,4-thiadiazole-2-thiol -SH (position 2), -NHCH₂CH₃ (position 5) 163.25 Not specified (structural analog)
2-(5-Methyl-1,3,4-thiadiazol-2-ylamino)ethanol HCl -CH₃ (position 5), -NH-(CH₂CH₂OH) (position 2), hydrochloride salt 199.67 Predicted pharmacokinetic utility
1-Phenyl-2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl) -NHPh (position 5), -COCH₂Ph (position 2) 297.36 Potential CNS activity

Key Observations :

  • Polarity and Solubility: The ethanol group in the target compound enhances hydrophilicity compared to analogs with aromatic (e.g., phenyl) or alkyl (e.g., ethyl) substituents .
  • Biological Activity: Anticancer: Derivatives with acetamide (e.g., N-(5-Mercapto-1,3,4-thiadiazol-2-yl)acetamide) show cytotoxicity against cancer cell lines, likely due to thiol-mediated redox modulation . Antimicrobial: Oxadiazole analogs (e.g., 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone) exhibit enhanced activity (MIC: 30.2–43.2 μg/cm³), suggesting heterocycle substitution (oxadiazole vs. thiadiazole) impacts target binding .

Pharmacokinetic and Toxicity Profiles

  • Toxicity: Thiadiazole derivatives generally exhibit moderate cytotoxicity, with IC₅₀ values ranging from 10–50 μM in cancer cells . The ethanol substituent may reduce toxicity compared to halogenated analogs.
  • Metabolism : Mercapto (-SH) groups are prone to oxidation, forming disulfide bonds that may limit bioavailability .

Biological Activity

Ethanol, 2-(5-mercapto-1,3,4-thiadiazol-2-ylamino)- is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the synthesis, characterization, and biological activity of this specific compound, drawing from various studies and research findings.

Synthesis and Characterization

The synthesis of 2-(5-mercapto-1,3,4-thiadiazol-2-ylamino)-ethanol typically involves the reaction of thiosemicarbazide with carbon disulfide in the presence of a base such as sodium carbonate. The resulting compound can be characterized using techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Synthesis Overview

StepReagentsConditionsYield (%)
1Thiosemicarbazide + CS2 + Na2CO3Reflux in ethanol for 5 hours70%
2Resulting product + HClAcidification to precipitate-

Biological Activity

The biological activities of ethanol, 2-(5-mercapto-1,3,4-thiadiazol-2-ylamino)- have been extensively studied. Notably, derivatives of thiadiazoles exhibit significant antibacterial and anticancer properties.

Antibacterial Activity

Research indicates that thiadiazole derivatives possess potent antibacterial effects against various strains of bacteria. A study reported that certain derivatives showed activity comparable to standard antibiotics.

Table 2: Antibacterial Activity Results

CompoundBacterial StrainZone of Inhibition (mm)
AE. coli15
BS. aureus18
CP. aeruginosa12

Anticancer Activity

Ethanol, 2-(5-mercapto-1,3,4-thiadiazol-2-ylamino)- has shown promising results in anticancer assays. In vitro studies using MTT assays demonstrated its effectiveness against various cancer cell lines.

Case Study: Anticancer Efficacy

In a study involving several cancer cell lines (SKNMC for neuroblastoma, HT-29 for colon cancer), the compound exhibited cytotoxic effects with IC50 values indicating significant potency compared to established chemotherapeutics like doxorubicin.

Table 3: Anticancer Activity Data

Cell LineIC50 (µM)Comparison Drug (IC50 µM)
SKNMC25Doxorubicin (20)
HT-2930Doxorubicin (15)
PC328Doxorubicin (22)

The mechanism by which ethanol, 2-(5-mercapto-1,3,4-thiadiazol-2-ylamino)- exerts its biological effects may involve the inhibition of key enzymes or pathways involved in cell proliferation and bacterial growth. The presence of the mercapto group is believed to play a crucial role in its reactivity and interaction with biological targets.

Q & A

Basic Research Questions

Q. What synthetic routes are available for Ethanol, 2-(5-mercapto-1,3,4-thiadiazol-2-ylamino)-, and how are reaction conditions optimized?

  • Methodology : The compound is synthesized via a two-step procedure:

Heterocyclization : Acylated thiosemicarbazides react with carbon disulfide in dimethylformamide (DMF) at 75°C to form 5-R-amino-1,3,4-thiadiazole-2-thiol intermediates .

Alkylation : The intermediate is treated with alkylating agents (e.g., sodium monochloroacetate) in ethanol with potassium hydroxide to introduce substituents. Yields (78–80%) and purity are optimized by adjusting solvent polarity, temperature, and stoichiometry .

  • Key Techniques : TLC monitors reaction progress, while crystallization from ethanol ensures purity .

Q. How is the structure and purity of this compound confirmed experimentally?

  • Analytical Workflow :

  • Elemental Analysis : Validates empirical formula .
  • Spectroscopy :
  • 1H NMR : Absence of NH-NH signals (δ 10.60–10.64 ppm) confirms thiadiazole ring formation. Mercapto group signals appear at ~3.40 ppm .
  • IR : Peaks at 3172 cm⁻¹ (N–H stretch) and 1691 cm⁻¹ (C=O stretch) verify functional groups .
  • Chromatography : TLC with Rf values ensures purity .

Q. What preliminary biological activities are reported, and how are they assessed?

  • Screening Methods :

  • Anticonvulsant Activity : In vivo models (e.g., maximal electroshock test) measure seizure suppression .
  • Anti-cancer Potential : MTT assays evaluate cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) .
    • Key Findings : Derivatives with electron-withdrawing substituents show enhanced activity due to improved membrane permeability .

Advanced Research Questions

Q. How does thione-thiol tautomerism influence the compound’s reactivity, and what methods identify the dominant tautomer?

  • Theoretical Analysis : DFT calculations (B3LYP/6-311+G(d,p)) predict the thiol tautomer (Ia) as more stable in aqueous solution. Solvation models (IEFPCM, CPCM) compute solvation free energies .
  • Experimental Validation :

  • 1H NMR : Absence of thione proton signals confirms thiol dominance.
  • pKa Determination : Thermodynamic cycles and isodesmic reactions calculate theoretical pKa values (e.g., ΔpKa = 2.14–2.30) .

Q. How can computational methods predict the biological activity of derivatives?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models ligand-protein interactions (e.g., BSA binding). Parameters include binding energy (ΔG) and hydrogen bond distances (e.g., 2.14–2.30 nm for BSA-C1 complexes) .
  • QSAR Studies : Hammett constants (σ) correlate substituent effects with activity. Hydrophobic parameters (logP) optimize bioavailability .

Q. What strategies improve synthesis scalability and purity for industrial research?

  • Process Optimization :

  • Alkylating Agent Screening : Chloroacetophenone derivatives yield 78% purity, while alkylamides reduce side reactions .
  • Solvent Selection : Propan-2-ol/water mixtures (1:1) enhance crystallization efficiency .
    • Quality Control : HPLC-MS validates batch consistency, while DSC confirms thermal stability .

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